molecular formula C13H24N2O4S B1450026 tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide CAS No. 2173052-30-5

tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide

Cat. No. B1450026
CAS RN: 2173052-30-5
M. Wt: 304.41 g/mol
InChI Key: QDOZKEFUMCQEJN-MNOVXSKESA-N
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Description

Tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide is a useful research compound. Its molecular formula is C13H24N2O4S and its molecular weight is 304.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research conducted by Doležal et al. (2006) explored the synthesis of various amides including tert-butyl-substituted pyrazines. They evaluated these compounds for anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, finding significant activity against Mycobacterium tuberculosis and antifungal effects against specific strains (Doležal et al., 2006).

Multigram Synthesis

Iminov et al. (2015) reported on the acylation of tert-butyl-substituted compounds, including pyrazoles, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).

Convertible Reagent in Ugi Reaction

The work of Nikulnikov et al. (2009) utilized tert-butyl isocyanide, a compound related to tert-butyl-substituted pyrazines, as a convertible reagent in Ugi reactions. This research highlights the role of tert-butyl-substituted pyrazines in facilitating cyclization reactions under specific conditions (Nikulnikov et al., 2009).

Reactivity of Pyrazolotriazine Derivatives

Mironovich and Shcherbinin (2014) studied the reactivity of tert-butyl-substituted pyrazolotriazine derivatives. Their research provides insights into the chemical behavior of such compounds under various conditions, which can be vital for understanding their potential applications in scientific research (Mironovich & Shcherbinin, 2014).

Conformation Analysis

Chmielewski et al. (1982) analyzed the conformation of tert-butyl-substituted pyran derivatives. Such studies are crucial for understanding the molecular structure and potential applications of tert-butyl-substituted compounds in scientific research (Chmielewski et al., 1982).

properties

IUPAC Name

tert-butyl (4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4S/c1-5-14-6-7-15(12(16)19-13(2,3)4)11-9-20(17,18)8-10(11)14/h10-11H,5-9H2,1-4H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOZKEFUMCQEJN-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C2C1CS(=O)(=O)C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
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tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
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tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Reactant of Route 4
Reactant of Route 4
tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Reactant of Route 5
Reactant of Route 5
tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Reactant of Route 6
Reactant of Route 6
tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide

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